molecular formula C24H22N4O4S2 B2751128 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886910-81-2

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2751128
CAS-Nummer: 886910-81-2
Molekulargewicht: 494.58
InChI-Schlüssel: LYUGIGGOOFKUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide-containing benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 2-(methylthio)phenyl group. Its structure integrates a sulfamoyl group (N-benzyl-N-methyl) and a benzamide moiety linked to the oxadiazole core.

Eigenschaften

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-28(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(32-24)20-10-6-7-11-21(20)33-2/h3-15H,16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGIGGOOFKUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H22N4O3SC_{22}H_{22}N_4O_3S, with a complex structure that incorporates a sulfamoyl group and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance, a related series of oxadiazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including breast and lung cancers. The compound's structural features may enhance its efficacy against specific tumor types by inhibiting key cellular pathways involved in cancer proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedGI50 (μM)Activity
Compound AMCF-7 (Breast)3.24High
Compound BA549 (Lung)7.82Moderate
Compound CCCRF-CEM (Leukemia)2.02High

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and metastasis. The sulfamoyl group may facilitate interactions with targets such as carbonic anhydrases or matrix metalloproteinases, which are implicated in cancer progression.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of several sulfamoyl derivatives against human cancer cell lines. Among them, compounds similar to 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide showed promising results with low GI50 values, indicating strong antiproliferative effects .
  • In vivo Studies : In animal models, derivatives containing the oxadiazole and sulfamoyl groups exhibited significant tumor reduction compared to control groups. These findings support further development as potential therapeutic agents in oncology.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The compound’s key structural elements are compared to analogs in Table 1:

Compound Name / ID Core Heterocycle Sulfamoyl/Substituent Group Oxadiazole Substituent Key Functional Groups
Target Compound 1,3,4-Oxadiazole N-Benzyl-N-methyl 2-(Methylthio)phenyl Sulfamoyl, Benzamide, Methylthio
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide 1,3,4-Oxadiazole N,N-Bis(2-cyanoethyl) 2-(Methylthio)phenyl Sulfamoyl, Benzamide, Cyanoethyl
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide 1,3,4-Oxadiazole None 2,3-Dihydrobenzo[b][1,4]dioxin Bromophenyl, Benzamide
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) 1,3,4-Oxadiazole None 5-(Ethylthio)phenyl Sulfonamide, Benzamide, Ethylthio
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide 1,3,4-Oxadiazole 4-Methylbenzenesulfonamide Benzylsulfanyl Sulfonamide, Phenylethyl, Benzylthio

Key Observations:

  • Sulfamoyl vs. Sulfonamide Groups: The target compound’s N-benzyl-N-methylsulfamoyl group differs from sulfonamide derivatives (e.g., compound 6a and ) in electronic and steric effects. The bulkier benzyl group may reduce solubility compared to smaller substituents like methyl or cyanoethyl .
  • Oxadiazole Substituents: The 2-(methylthio)phenyl group on the oxadiazole ring is electron-rich due to the methylthio (–SMe) moiety, contrasting with electron-withdrawing groups (e.g., bromo in ) or fused rings (e.g., dihydrodioxin in ). This could enhance π-π stacking interactions in biological targets .

Spectral Characterization

Infrared (IR) Spectroscopy:

  • The target compound’s IR spectrum would show:
    • C=O Stretch : ~1660–1680 cm⁻¹ (benzamide carbonyl) .
    • S=O Stretch : ~1150–1250 cm⁻¹ (sulfamoyl group) .
    • C=S Absence : Unlike thione-containing analogs (e.g., ), the methylthio group (–SMe) lacks a C=S stretch (~1240–1255 cm⁻¹), confirming thioether formation.

NMR Analysis:

  • 1H NMR :
    • Aromatic protons (benzamide and benzyl groups): δ 7.2–8.0 ppm.

      – Methylthio (–SMe): δ ~2.5 ppm (singlet).
  • 13C NMR :
    – Oxadiazole C-2 and C-5: ~165–170 ppm .

Contrast with Analogs:

  • Compound 6a shows a downfield shift for the ethylthio group (δ ~2.9–3.1 ppm) compared to the target’s methylthio.
  • Sulfonamide derivatives (e.g., ) exhibit distinct NH proton signals (δ ~10–12 ppm), absent in the target due to N-substitution.

Q & A

Q. What are the standard synthetic routes for preparing 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Sulfamoyl group introduction : Reacting intermediates with sulfamoyl chlorides or via nucleophilic substitution .
  • Coupling reactions : Amide bond formation using coupling agents like EDC/HOBt or DCC .
    Key parameters include solvent choice (e.g., DMF for solubility), temperature control (60–100°C for cyclization), and purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and functional groups (e.g., sulfamoyl protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~550–600) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Q. What are the primary biological activities reported for structurally analogous compounds?

  • Antimicrobial activity : Oxadiazole derivatives inhibit bacterial growth (e.g., E. coli, S. aureus) via disruption of cell wall synthesis or enzyme inhibition .
  • Anticancer potential : Thiadiazole and benzamide moieties target tyrosine kinases or HDACs, inducing apoptosis in cancer cell lines (IC₅₀ values: 1–10 μM) .
  • Enzyme inhibition : Sulfamoyl groups interact with catalytic sites of enzymes like sterol 14α-demethylase in fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility, while greener alternatives (e.g., ethanol/water mixtures) reduce toxicity .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency .
  • Flow chemistry : Continuous reactors enable precise temperature control and higher throughput for oxadiazole formation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Q. What strategies address contradictions in reported biological activity data?

  • Assay standardization : Validate bioactivity using multiple models (e.g., in vitro enzyme inhibition + cell-based assays) to confirm target specificity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methylthio with methoxy groups) to identify critical pharmacophores .
  • Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to HDAC8 (PDB ID: 1T69) or bacterial dihydrofolate reductase (DHFR) to identify key interactions (e.g., hydrogen bonds with sulfamoyl groups) .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to guide synthetic modifications .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize stable target-ligand complexes .

Q. How does the methylthio substituent influence the compound’s reactivity and bioactivity?

  • Electronic effects : The -SMe group donates electrons via resonance, enhancing electrophilic substitution at the oxadiazole ring .
  • Metabolic resistance : Methylthio groups reduce oxidative degradation compared to -SH, improving pharmacokinetic profiles .
  • Target engagement : The hydrophobic moiety enhances binding to enzyme pockets (e.g., CYP450 isoforms) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Synthesize analogs : Vary substituents on the benzamide (e.g., halogens, methoxy) and oxadiazole (e.g., aryl vs. alkyl groups) .
  • Test in parallel assays : Compare antimicrobial (MIC), anticancer (MTT assay), and enzyme inhibition (IC₅₀) profiles .
  • Statistical analysis : Use multivariate regression to identify dominant structural contributors to activity .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of sulfamoyl group: m/z -155) .
  • X-ray crystallography : Confirm stereochemistry of chiral intermediates (if applicable) .
  • Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) with HPLC monitoring .

Q. How to validate the compound’s mechanism of action in cellular models?

  • Gene expression profiling : RNA-seq to identify pathways affected (e.g., apoptosis markers like caspase-3) .
  • CRISPR knockout : Delete putative targets (e.g., HDACs) to confirm loss of compound efficacy .
  • Pull-down assays : Use biotinylated analogs to isolate binding proteins for proteomic identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.